molecular formula C20H15Cl2N3O B2732555 3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338412-00-3

3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2732555
CAS No.: 338412-00-3
M. Wt: 384.26
InChI Key: YLLMUXXZENFBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” has a molecular formula of C20H15Cl2N3O . It is a versatile material with various applications in scientific research. Its unique structure allows for potential use in drug discovery, catalysis, and material synthesis.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H15Cl2N3O . The average mass is 384.259 Da and the monoisotopic mass is 383.059204 Da . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or software.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Additional properties like boiling point, melting point, and density can be found in specialized chemical databases .

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

Research has explored the synthesis and catalytic activity of related benzimidazolium salts and their complexes in carbon–carbon bond-forming reactions. These studies highlight the efficiency of these compounds in facilitating the formation of biaryl compounds, demonstrating their potential utility in organic synthesis and pharmaceutical chemistry (Akkoç et al., 2016).

Synthesis of Novel Compounds

The compound has been implicated in the synthesis of various novel compounds, including the creation of multidentate N-heterocyclic biscarbenes and their complexes, which exhibit unique structural and chemical properties (Caballero et al., 2001). Another study focused on the synthesis and characterization of fluorinated polybenzoxazoles, indicating the compound's relevance in developing materials with specific applications, such as gas separation membranes (Joseph et al., 1994).

Biological Activity

There has been interest in synthesizing novel benzothiazole pyrimidine derivatives, including related compounds, for their antibacterial and antifungal activities. This research demonstrates the potential of these compounds in contributing to the development of new antimicrobial agents (Maddila et al., 2016).

Transition-Metal-Free Synthesis

Innovative approaches have been researched for the synthesis of benzo[4,5]imidazo[1,2-a]pyridines and 2-pyridones from ynones, without the use of transition metals. This methodology underscores the importance of eco-friendly and efficient synthesis routes in organic chemistry (Teng et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Properties

IUPAC Name

3-[5,6-dichloro-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-12-4-6-13(7-5-12)11-25-18-10-16(22)15(21)9-17(18)24-19(25)14-3-2-8-23-20(14)26/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMUXXZENFBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.